2-Methyl-4-(4-methylpiperazin-1-yl)aniline - 16154-71-5

2-Methyl-4-(4-methylpiperazin-1-yl)aniline

Catalog Number: EVT-324893
CAS Number: 16154-71-5
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(4-methylpiperazin-1-yl)aniline” consists of 12 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms . The detailed structure is not available in the retrieved data.

Physical And Chemical Properties Analysis

The boiling point of “2-Methyl-4-(4-methylpiperazin-1-yl)aniline” is 180 °C (at a pressure of 6 Torr), and its density is predicted to be 1.073±0.06 g/cm3 . The pKa value is predicted to be 7.89±0.42 .

Applications
  • H1-antihistaminic agents: Researchers synthesized a series of novel 2-(3-substituted propyl)-3-(2-methylphenyl)quinazolin-4(3H)-ones as potential H1-antihistaminic agents. Compound OT5 [] emerged as the most active compound in the series and showed negligible sedation compared to chlorpheniramine maleate, a standard antihistamine.
  • Cyclin-dependent kinase (CDK) inhibitors: Researchers designed and synthesized a series of quinazoline derivatives as potential CDK inhibitors. Compound 37d [] demonstrated potent inhibition against CDKs 1, 2, 4, 8, and 9 and showed antitumor efficacy in multiple hematologic malignancy mice xenograft models.
  • Dual thrombin and factor Xa inhibitors: Compound SAR107375 [] displayed potent dual inhibitory activity against thrombin and factor Xa, showing promise as an antithrombotic agent with reduced bleeding liability compared to existing drugs.
  • Colony-stimulating factor 1 receptor (CSF1R) PET radioligands: Researchers developed a fluoromethyl analog of CPPC (Psa374) [] with high affinity for CSF1R, aiming to enable PET imaging of neuroinflammation using the longer-lived fluorine-18 isotope.
  • FLT3- and CDK-kinase inhibitors for acute myeloid leukemia (AML): Compound 50 (FN-1501) [] exhibited potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6, showing promising antiproliferative activity against AML cells in vitro and in vivo.
  • Pan-inhibitors of breakpoint cluster region-abelson (BCR-ABL) kinase: Compound 20g (AP24534) [] potently inhibited BCR-ABL kinase, including the T315I gatekeeper mutant, which is often resistant to conventional BCR-ABL inhibitors. This compound significantly prolonged the survival of mice with BCR-ABL(T315I)-expressing cells.
  • Janus kinase 1 (JAK1) inhibitors: Compound 21 (AZD4205) [] demonstrated high selectivity for JAK1 kinase inhibition, potentially overcoming resistance mechanisms associated with other kinase inhibitors in cancer treatment.
  • Dual-specific c-Src/Abl kinase inhibitors: Compound AZD0530 [] potently inhibited c-Src and Abl enzymes, displaying excellent pharmacokinetics and in vivo activity in preclinical models of cancer.

2-(3-bromopropyl thio)-3-(2-methyl phenyl) quinazolin-4-(3H)-one

Compound Description: This compound serves as a crucial starting material in the synthesis of a series of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, investigated for their H1-antihistaminic activity. []

Relevance: While not directly containing the 4-methylpiperazine moiety of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, this compound shares the core structure of a substituted quinazolinone with a 2-methylphenyl group. This suggests potential exploration of analogous quinazolinone derivatives incorporating the 4-methylpiperazine moiety, inspired by the biological activity observed in the studied series. []

2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(2-methyl phenyl) quinazolin-4(3H)-one (OT5)

Compound Description: This compound, identified as OT5, exhibited the most potent H1-antihistaminic activity within the studied series of quinazolinone derivatives. It showed significant protection against histamine-induced bronchospasm in guinea pigs, surpassing the reference standard chlorpheniramine maleate in activity. Furthermore, OT5 displayed negligible sedation compared to chlorpheniramine maleate. []

Relevance: OT5 exemplifies the successful incorporation of the 4-methylpiperazine moiety into the quinazolinone scaffold, highlighting its potential for enhancing biological activity. The structural similarity of OT5 to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, specifically the presence of both the 4-methylpiperazine and 2-methylphenyl groups, emphasizes the shared chemical space and potential for overlapping biological activities. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (compound 37d)

Compound Description: Compound 37d emerged as a potent cyclin-dependent kinase (CDK) inhibitor, targeting CDKs 1, 2, 4, 8, and 9. It exhibited antitumor efficacy in multiple hematologic malignancy mice xenograft models with minimal toxicity. Mechanistically, 37d arrested the cell cycle and induced apoptosis by activating PARP and caspase 3. []

Relevance: This compound highlights the potential of incorporating the 4-methylpiperazine moiety, also present in 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, into larger, fused heterocyclic systems for achieving potent and selective kinase inhibition. The presence of the 4-methylpiperazine in both compounds suggests a potential for shared binding interactions within the kinase active sites. []

Properties

CAS Number

16154-71-5

Product Name

2-Methyl-4-(4-methylpiperazin-1-yl)aniline

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)aniline

Molecular Formula

C12H19N3

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C12H19N3/c1-10-9-11(3-4-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3

InChI Key

DTEFRDRZJUCTLM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.